molecular formula C19H22FN3O3 B2749942 (3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379949-50-3

(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2749942
CAS RN: 2379949-50-3
M. Wt: 359.401
InChI Key: ZCPDJSBQEUZQNN-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone” is a chemical compound with the molecular formula C19H22FN3O3 and a molecular weight of 359.401. It is a derivative of acetophenone, which is characterized by a fluorine and a methoxy substituent .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 . This structure can be viewed using specific software that can interpret this code .


Chemical Reactions Analysis

Chalcone derivatives, which can be produced from this compound, can be further functionalised to produce epoxides via Juliá–Colonna epoxidation . This compound is also a key component in Mannich reaction along with formaldehyde and secondary amines, for β-amino-carbonyl compounds, also known as Mannich bases .

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-13-3-6-18(22-21-13)26-12-14-7-9-23(10-8-14)19(24)15-4-5-17(25-2)16(20)11-15/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPDJSBQEUZQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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